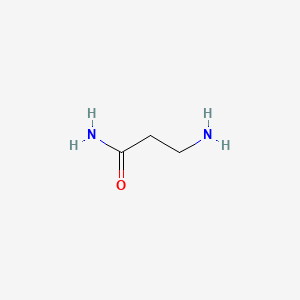
3-氨基丙酰胺
描述
Beta-Alanine amide: is a derivative of beta-Alanine, a naturally occurring beta amino acid Beta-Alanine amide is characterized by the presence of an amide group attached to the beta carbon of the amino acid
科学研究应用
Beta
作用机制
Target of Action
3-Aminopropanamide, also known as beta-Alanine amide or beta-alaninamide, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell growth, survival, and differentiation .
Mode of Action
3-Aminopropanamide acts as an irreversible inhibitor of EGFR . It binds to the receptor, preventing its activation and subsequent signal transduction. This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth and survival .
Biochemical Pathways
The inhibition of EGFR by 3-aminopropanamide affects several key biochemical pathways. These include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways , which play a key role in the control of numerous fundamental cellular processes . The disruption of these pathways can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-aminopropanamide’s action primarily involve the induction of cell cycle arrest and apoptosis . By inhibiting EGFR, 3-aminopropanamide disrupts normal cell signaling, leading to a halt in cell proliferation and the initiation of programmed cell death .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Alanine amide can be synthesized through several methods. One common approach involves the reaction of beta-Alanine with ammonia or an amine under appropriate conditions to form the amide bond. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, 3-aminopropanamide can be produced using biocatalytic methods. Enzymes such as pantothenate synthetase can catalyze the formation of 3-aminopropanamide from beta-Alanine and an amine substrate. This method is advantageous due to its mild reaction conditions and high specificity .
化学反应分析
Types of Reactions: Beta-Alanine amide undergoes various chemical reactions, including:
Oxidation: Beta-Alanine amide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of 3-aminopropanamide can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and derivatives.
属性
IUPAC Name |
3-aminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDOASZYYCOXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197076 | |
| Record name | beta-Alanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-85-6 | |
| Record name | β-Alaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4726-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Aminopropanamide (3-APA) is a crucial intermediate in the formation of acrylamide, a potential carcinogen found in cooked foods. During the Maillard reaction between asparagine and reducing sugars, 3-APA is generated as a direct precursor to acrylamide. [, ]
A: Yes, 3-APA can react with acrylamide via Michael addition, forming adducts that effectively reduce free acrylamide levels. [] This reaction is influenced by temperature, reaction time, and the ratio of 3-APA to acrylamide. For example, a 5:3 molar ratio of 3-APA to acrylamide at 160°C for 20 minutes resulted in a 47.29% reduction in acrylamide. []
ANone: 3-Aminopropanamide (β-Alaninamide) has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. For instance, the amide group would exhibit a distinct carbonyl stretch in IR, while NMR would provide insights into the chemical environment of the different protons and carbons. Further investigation into spectral databases would provide detailed spectroscopic information.
A: While 3-APA itself may not possess significant biological activity, its structural analogs have been investigated for various therapeutic applications. For example, N-acyl-β-alanine amides have demonstrated antiproliferative activity. [] Interestingly, modifications to the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety of these compounds resulted in a complete loss of activity, highlighting its importance for the observed effects. []
A: Derivatives of 3-aminopropanamide have been explored for their analgesic and spasmolytic properties. [] Researchers synthesized various N-alkyl or N,N-dialkyl 3-(substituted anilino) propionamide derivatives, with some exhibiting promising activity in these areas. []
A: Researchers have developed 3-aminopropanamide derivatives as irreversible inhibitors of the epidermal growth factor receptor (EGFR). [] These compounds utilize a 3-aminopropanamide linked to a 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile core. [] This specific structure allows for selective activation within the intracellular environment, releasing an acrylamide derivative that can target EGFR. []
A: These compounds demonstrate comparable efficacy to acrylamide-based EGFR inhibitors in inhibiting EGFR tyrosine kinase autophosphorylation. [] Importantly, they exhibit superior activity against gefitinib-resistant H1975 cells carrying the T790M EGFR mutation, highlighting their potential in overcoming drug resistance. []
A: Yes, studies have shown that 3-aminopropanamide-based EGFR inhibitors, such as UPR1282, effectively inhibit tumor growth in H1975 xenograft models. [] Additionally, UPR1282 exhibited a favorable safety profile compared to canertinib. []
A: These compounds primarily target EGFR and its downstream signaling pathways, leading to apoptosis induction and inhibition of cell proliferation and migration. [] They also impact E-cadherin expression, potentially contributing to their anti-migratory effects. []
A: Yes, 3-aminopropanamide has been identified as a component of the sticky droplets in orb webs spun by the spider Zygiella atrica. [] Interestingly, this finding marks the first reported occurrence of 3-APA in spider webs, and its role in web function remains to be elucidated. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


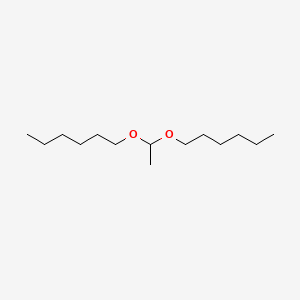
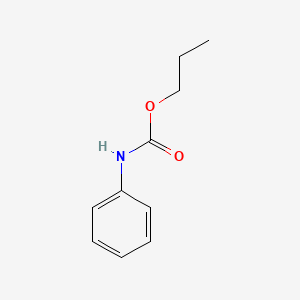
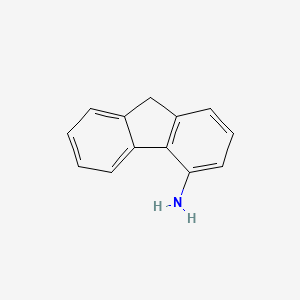
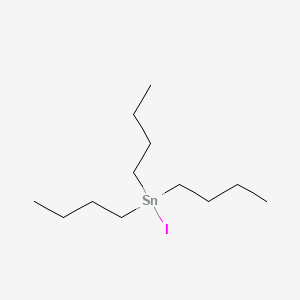
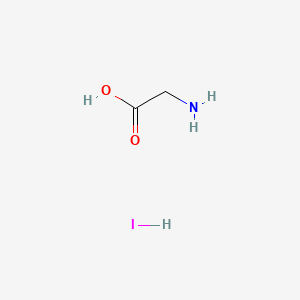
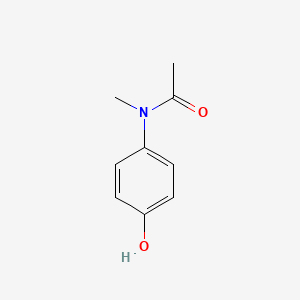
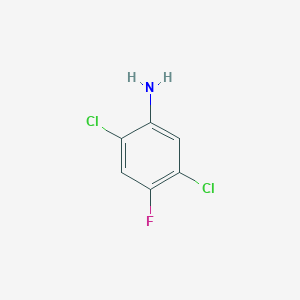

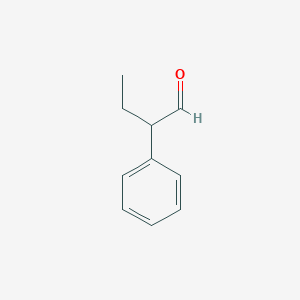
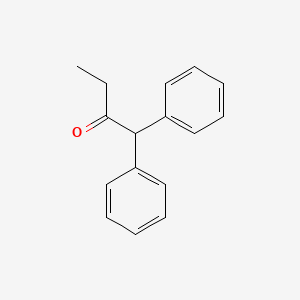

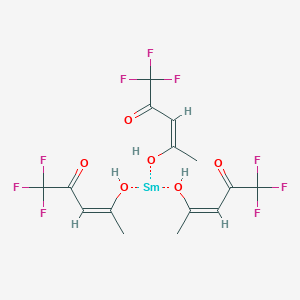
![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)

